molecular formula C18H16N2O4S B12966958 quinoline;sulfuric acid CAS No. 54957-90-3

quinoline;sulfuric acid

Cat. No.: B12966958
CAS No.: 54957-90-3
M. Wt: 356.4 g/mol
InChI Key: HEYHFHLPRYIXBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing quinoline is the Skraup synthesis. This method involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . The sulfuric acid acts as a dehydrating agent, converting glycerol to acrolein, which then reacts with aniline to form 1,2-dihydroquinoline. This intermediate is further oxidized to quinoline .

Industrial Production Methods

In industrial settings, the Skraup synthesis is often employed due to its efficiency and high yield. The reaction is typically conducted in large reactors where the temperature and concentration of reactants are carefully controlled to optimize the yield and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Quinoline is structurally similar to other nitrogen-containing heterocyclic compounds, such as:

Uniqueness

Quinoline is unique due to its broad spectrum of biological activities and its versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable building block in the synthesis of complex molecules .

Properties

CAS No.

54957-90-3

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

quinoline;sulfuric acid

InChI

InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4)

InChI Key

HEYHFHLPRYIXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O

Origin of Product

United States

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